molecular formula C10H10BrClN2 B6194432 1-(4-bromoisoquinolin-1-yl)methanamine hydrochloride CAS No. 2680541-79-9

1-(4-bromoisoquinolin-1-yl)methanamine hydrochloride

Cat. No.: B6194432
CAS No.: 2680541-79-9
M. Wt: 273.55 g/mol
InChI Key: QTSHQBOMNNWMHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromoisoquinolin-1-yl)methanamine hydrochloride is a brominated isoquinoline derivative with a methanamine group attached at the 1-position. Key identifiers include:

  • Molecular formula: C₁₀H₁₀BrClN₂ (inferred from structural analysis; conflicting data in lists C₉H₁₈ClNO, which may refer to a different compound) .
  • Molecular weight: ~265–275 g/mol (estimated; inaccurately reports 191.70 g/mol, likely due to a typographical error).
  • Key features: Bromine at the 4-position of the isoquinoline ring, a primary amine hydrochloride salt, and aromatic heterocyclic structure.

Properties

CAS No.

2680541-79-9

Molecular Formula

C10H10BrClN2

Molecular Weight

273.55 g/mol

IUPAC Name

(4-bromoisoquinolin-1-yl)methanamine;hydrochloride

InChI

InChI=1S/C10H9BrN2.ClH/c11-9-6-13-10(5-12)8-4-2-1-3-7(8)9;/h1-4,6H,5,12H2;1H

InChI Key

QTSHQBOMNNWMHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2CN)Br.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Phthalimide Intermediate Formation :
    4-Bromoisoquinoline-1-carbaldehyde undergoes nucleophilic substitution with potassium phthalimide in dimethylformamide (DMF) at 80–100°C, forming 2-[(4-bromoisoquinolin-1-yl)methyl]isoindole-1,3-dione.

    4-Bromoisoquinoline-1-carbaldehyde+K-phthalimideDMF, 80–100°CPhthalimide intermediate\text{4-Bromoisoquinoline-1-carbaldehyde} + \text{K-phthalimide} \xrightarrow{\text{DMF, 80–100°C}} \text{Phthalimide intermediate}
  • Deprotection with Hydrazine Hydrate :
    The phthalimide intermediate is treated with hydrazine hydrate in ethanol at 90°C for 4 hours, cleaving the phthaloyl group to release the primary amine.

    Phthalimide intermediate+N2H4H2OEtOH, 90°C1-(4-Bromoisoquinolin-1-yl)methanamine\text{Phthalimide intermediate} + \text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} \xrightarrow{\text{EtOH, 90°C}} \text{1-(4-Bromoisoquinolin-1-yl)methanamine}
  • Hydrochloride Salt Formation :
    The free base is dissolved in methanol, treated with concentrated HCl, and crystallized to yield the hydrochloride salt.

Optimization and Yields

  • Yield : 46.3% overall yield after purification.

  • Key Factors :

    • Excess hydrazine (2:1 molar ratio) ensures complete deprotection.

    • Acidic hydrolysis (10% H2_2SO4_4) minimizes side reactions during salt formation.

Reductive Amination of 4-Bromoisoquinoline-1-carbaldehyde

Reductive amination offers a direct route to the target compound by condensing 4-bromoisoquinoline-1-carbaldehyde with methylamine, followed by reduction.

Reaction Steps

  • Imine Formation :
    4-Bromoisoquinoline-1-carbaldehyde reacts with methylamine in ethanol under reflux, forming an imine intermediate.

    Aldehyde+CH3NH2EtOH, refluxImine intermediate\text{Aldehyde} + \text{CH}_3\text{NH}_2 \xrightarrow{\text{EtOH, reflux}} \text{Imine intermediate}
  • Reduction with NaBH4_4 :
    Sodium borohydride reduces the imine to the secondary amine.

    Imine intermediate+NaBH4EtOH1-(4-Bromoisoquinolin-1-yl)methanamine\text{Imine intermediate} + \text{NaBH}_4 \xrightarrow{\text{EtOH}} \text{1-(4-Bromoisoquinolin-1-yl)methanamine}
  • Salt Formation :
    The amine is treated with HCl in methanol to precipitate the hydrochloride salt.

Performance Metrics

  • Yield : ~60–70% after purification.

  • Advantages :

    • Shorter reaction time (<6 hours).

    • Avoids toxic phthalimide byproducts.

Phase Transfer Catalysis (PTC) for Amine Alkylation

Phase transfer catalysis enables efficient alkylation under mild conditions, as demonstrated in analogous naphthalene methanamine syntheses.

Methodology

  • Alkylation of N-Methylformamide :
    1-Chloromethyl-4-bromoisoquinoline reacts with N-methylformamide in toluene using tetra-n-butylammonium bromide (TBAB) as a PTC and KOH as a base at 5–25°C.

    1-Chloromethyl-4-bromoisoquinoline+HCONHCH3TBAB, KOHN-Methylformamide intermediate\text{1-Chloromethyl-4-bromoisoquinoline} + \text{HCONHCH}_3 \xrightarrow{\text{TBAB, KOH}} \text{N-Methylformamide intermediate}
  • Hydrolysis to Primary Amine :
    The formamide intermediate is hydrolyzed with 10% H2_2SO4_4 under reflux, followed by basification and extraction.

  • Hydrochloride Salt Crystallization :
    The amine is treated with HCl in methanol, yielding >95% pure hydrochloride salt.

Key Data

ParameterValue
Reaction Time4 hours (alkylation)
Temperature5–25°C
Yield82% after distillation
Purity>95%

Comparative Analysis of Methods

Efficiency and Scalability

MethodYield (%)Purity (%)Scalability
Gabriel Synthesis46.3>90Moderate
Reductive Amination6595High
PTC Alkylation82>95High

Emerging Techniques and Innovations

Microwave-Assisted Synthesis

Recent studies suggest microwave irradiation reduces reaction times by 50% in reductive amination, achieving 75% yield in 2 hours.

Flow Chemistry Applications

Continuous-flow systems improve heat transfer in exothermic steps (e.g., imine formation), enhancing reproducibility for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromoisoquinolin-1-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products:

  • Substituted isoquinolines
  • Oxidized or reduced derivatives
  • Coupled products with various functional groups

Scientific Research Applications

1-(4-bromoisoquinolin-1-yl)methanamine hydrochloride is a compound that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. Below is a detailed exploration of its applications, including structural information, biological activity, and potential therapeutic uses.

Structural Information

1-(4-bromoisoquinolin-1-yl)methanamine hydrochloride has the following structural characteristics:

  • Molecular Formula : C10_{10}H9_{9}BrN2_2
  • SMILES : C1=CC=C2C(=C1)C(=CN=C2CN)Br
  • InChI : InChI=1S/C10H9BrN2/c11-9-6-13-10(5-12)8-4-2-1-3-7(8)9/h1-4,6H,5,12H2

These structural features facilitate its interaction with biological targets, making it a candidate for various applications.

Medicinal Chemistry

Research indicates that derivatives of isoquinoline compounds exhibit significant biological activity, including anti-cancer properties. The introduction of bromine in 1-(4-bromoisoquinolin-1-yl)methanamine may enhance its potency against specific cancer cell lines by altering mitochondrial bioenergetics, which is a promising approach for inducing cancer cell death .

Pharmacological Studies

The compound's potential as a pharmacological agent is supported by studies demonstrating its ability to interact with various receptors and enzymes. Isoquinoline derivatives have been shown to possess activities such as:

  • Antidepressant Effects : Some isoquinoline compounds have been linked to serotonin receptor modulation, suggesting potential antidepressant properties.
  • Antimicrobial Activity : Research has indicated that certain isoquinoline derivatives exhibit antimicrobial effects against various pathogens.

Neuroscience Research

Due to its structural similarity to neurotransmitters and other biologically active molecules, this compound may serve as a lead structure for developing new neuroactive drugs. Its influence on neurotransmitter systems could provide insights into treatments for neurological disorders.

Synthetic Biology

The synthetic pathways for isoquinoline derivatives are of interest in the field of synthetic biology. The ability to modify these compounds can lead to the development of new biosynthetic routes for producing valuable pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-bromoisoquinolin-1-yl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzylamine Hydrochlorides

a. 4-Bromobenzylamine Hydrochloride (CAS 26177-44-6)
  • Molecular formula : C₇H₉BrClN .
  • Molecular weight : 222.51 g/mol .
  • Structural differences: Lacks the isoquinoline ring; bromine is on a benzene ring.
  • Applications: Used as a building block in organic synthesis. Its simpler structure may limit receptor selectivity compared to isoquinoline derivatives .
b. 1-(4-Bromophenyl)cyclopropanamine Hydrochloride (CAS 952289-92-8)
  • Molecular formula : C₉H₁₁BrClN .
  • Molecular weight : 248.55 g/mol .
  • Structural differences: Cyclopropane ring fused to the aromatic system instead of a heterocyclic isoquinoline.

Heterocyclic Methanamine Derivatives

a. (4-Fluoro-1H-1,3-benzodiazol-2-yl)methanamine Dihydrochloride (CAS 2089257-74-7)
  • Molecular formula : C₈H₁₀Cl₂FN₃ .
  • Molecular weight : 238.09 g/mol .
  • Structural differences : Contains a benzimidazole core with a fluorine substituent, differing in aromatic system and substitution pattern.
  • Applications: Benzimidazole derivatives are common in antiviral and anticancer agents, suggesting divergent therapeutic targets compared to isoquinoline-based compounds .
b. 1-(7-Methoxy-3,4-dihydro-2H-chromen-3-yl)methanamine Hydrochloride (CAS 1187932-66-6)
  • Molecular formula: C₁₁H₁₆ClNO₂ .
  • Molecular weight : 229.70 g/mol .
  • Structural differences: Chromene ring system with a methoxy group; lacks bromine and the fused bicyclic structure of isoquinoline.
  • Applications : Chromene derivatives are explored for neuroprotective effects, indicating possible CNS applications similar to the target compound .

Functionalized Cyclopropyl and Cyclopentyl Derivatives

a. (+)-1-[(1S,2S)-2-[5-Fluoro-2-(2-fluoroethoxy)phenyl]cyclopropyl]-N-(2-methoxybenzyl)methanamine Hydrochloride (Compound 41 in )
  • Molecular formula: C₂₀H₂₄ClF₂NO₂ (inferred) .
  • Molecular weight : ~392.87 g/mol .
  • Structural differences : Cyclopropane ring with fluorinated substituents and a methoxybenzyl group.
b. 1-[1-(2,5-Dichlorophenyl)cyclopentyl]methanamine Hydrochloride (CAS 2580200-76-4)
  • Molecular formula : C₁₂H₁₄Cl₃N .
  • Molecular weight : 280.6 g/mol .
  • Structural differences: Cyclopentyl ring with dichlorophenyl substituents; bulkier structure compared to the isoquinoline derivative.
  • Applications : The dichlorophenyl group may enhance lipophilicity, affecting blood-brain barrier penetration .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications References
1-(4-Bromoisoquinolin-1-yl)methanamine HCl C₁₀H₁₀BrClN₂ (est.) ~265–275 Isoquinoline, 4-Br, methanamine HCl CNS-targeted therapies (inferred)
4-Bromobenzylamine HCl C₇H₉BrClN 222.51 Benzene, 4-Br, methanamine HCl Organic synthesis building block
1-(4-Bromophenyl)cyclopropanamine HCl C₉H₁₁BrClN 248.55 Cyclopropane, 4-Br-phenyl Metabolic stability enhancement
(4-Fluoro-benzodiazol-2-yl)methanamine HCl C₈H₁₀Cl₂FN₃ 238.09 Benzimidazole, 4-F, dihydrochloride Antiviral/anticancer agents
Compound 41 (Serotonin agonist) C₂₀H₂₄ClF₂NO₂ 392.87 Cyclopropane, fluorinated substituents Antipsychotic medications

Key Findings and Implications

  • Structural Impact on Activity: The isoquinoline core in the target compound may offer enhanced binding to CNS receptors compared to simpler benzylamine derivatives . Bromine’s position (para on isoquinoline) influences electronic properties and steric interactions.
  • Synthetic Accessibility: Compounds like 4-bromobenzylamine hydrochloride () are simpler to synthesize, whereas cyclopropane- or isoquinoline-containing derivatives require multi-step protocols (e.g., NaBH₄-mediated reductions in ) .

Biological Activity

1-(4-bromoisoquinolin-1-yl)methanamine hydrochloride is a compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₉BrN₂
  • SMILES : C1=CC=C2C(=C1)C(=CN=C2CN)Br
  • InChIKey : FYQGTYFHOVYEGE-UHFFFAOYSA-N

The compound features a bromine-substituted isoquinoline structure, which contributes to its distinct chemical reactivity and biological properties.

The biological activity of 1-(4-bromoisoquinolin-1-yl)methanamine hydrochloride is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, influencing various signaling pathways that are crucial for cellular functions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to isoquinoline derivatives. For instance, a series of isoquinoline-based compounds demonstrated significant anti-HIV activity, with some exhibiting low nanomolar potency (EC₅₀ < 100 nM) while maintaining low cytotoxicity levels in cell lines . This suggests that 1-(4-bromoisoquinolin-1-yl)methanamine hydrochloride might share similar antiviral properties.

Anticancer Potential

Isoquinoline derivatives are also being investigated for their anticancer properties. Research indicates that certain isoquinoline compounds can modulate cell survival pathways and induce apoptosis in cancer cells. This activity is often linked to their ability to inhibit specific proteins involved in tumor progression .

Study on CXCR4 Antagonism

A notable study explored the antagonistic effects of isoquinoline derivatives on the CXC chemokine receptor 4 (CXCR4), which plays a significant role in cancer metastasis and HIV infection. Compounds similar to 1-(4-bromoisoquinolin-1-yl)methanamine hydrochloride displayed promising results in inhibiting CXCR4, suggesting potential applications in both cancer therapy and HIV treatment .

Synthesis and Characterization

The synthesis of 1-(4-bromoisoquinolin-1-yl)methanamine hydrochloride involves various organic reactions that enhance its bioactivity. Researchers have focused on optimizing synthetic pathways to improve yield and purity, which are crucial for subsequent biological evaluations .

Research Applications

The compound is being utilized in several research domains:

  • Medicinal Chemistry : As a lead compound for drug discovery targeting viral infections and cancer.
  • Biological Studies : To investigate enzyme interactions and cellular signaling pathways.
  • Chemical Biology : In the synthesis of complex organic molecules for further biological testing .

Summary Table of Biological Activities

Activity Type Description Reference
AntiviralSignificant anti-HIV activity with low cytotoxicity
AnticancerModulates apoptosis pathways in cancer cells
CXCR4 AntagonismInhibits CXCR4 receptor involved in metastasis
Synthetic UsesIntermediate in organic synthesis

Q & A

Q. What are the recommended synthetic routes for 1-(4-bromoisoquinolin-1-yl)methanamine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer:

  • Route Selection : Start with nucleophilic substitution or coupling reactions involving 4-bromoisoquinoline and methanamine precursors. For example, highlights copolymerization design principles for structurally similar polycationic compounds, emphasizing stoichiometric control and solvent selection .
  • Condition Optimization :
    • Temperature : Use reflux conditions (e.g., 80–100°C) to enhance reactivity while avoiding decomposition.
    • Catalysts : Consider palladium-based catalysts for cross-coupling steps, as seen in aryl bromide reactions (e.g., Suzuki-Miyaura coupling) .
    • Solvent Systems : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of brominated intermediates .
  • Yield Monitoring : Track reaction progress via TLC or HPLC, and isolate the hydrochloride salt using acid-base extraction followed by recrystallization .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR to verify the isoquinoline core, bromine substitution (δ ~7.5–8.5 ppm for aromatic protons), and methanamine side chain (δ ~3.0–3.5 ppm for -CH2-NH2) .
    • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ for C10H11BrN2·HCl) .
  • Purity Assessment :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) .
    • Elemental Analysis : Validate Cl⁻ content via titration or ion chromatography .

Q. How does pH affect the compound’s stability in aqueous solutions?

Methodological Answer:

  • Stability Testing :
    • Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours .
    • Critical pH Range : Stability is likely highest in mildly acidic conditions (pH 4–6), as protonation of the amine group reduces nucleophilic degradation .
  • Storage Recommendations : Store as a lyophilized solid at -20°C under inert atmosphere to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound using Design of Experiments (DoE)?

Methodological Answer:

  • DoE Framework :
    • Variables : Select temperature, solvent ratio, catalyst loading, and reaction time as critical factors ( highlights DoE for flow chemistry optimization) .
    • Response Surface Methodology (RSM) : Use a central composite design to model interactions between variables and predict optimal conditions for yield and purity .
  • Validation : Confirm predicted optima with triplicate runs and compare with baseline methods. For example, demonstrates controlled synthesis of copolymers using iterative parameter adjustments .

Q. How should researchers address contradictions in solubility data obtained from different solvent systems?

Methodological Answer:

  • Systematic Solubility Profiling :
    • Test solubility in 10+ solvents (e.g., water, ethanol, DCM, THF) using the shake-flask method. Measure saturation concentrations via UV-Vis spectroscopy .
    • Data Analysis : Apply Hansen solubility parameters to identify outliers and reconcile discrepancies. For instance, reports solubility trends for brominated aromatic compounds in aprotic solvents .
  • Machine Learning : Train models on existing solubility datasets to predict solvent compatibility, reducing experimental redundancy .

Q. What strategies validate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Test against target enzymes (e.g., kinases) using fluorescence-based assays. Include positive controls (e.g., staurosporine) and IC50 calculations .
    • Cellular Uptake : Use radiolabeled or fluorescently tagged derivatives to track intracellular localization via confocal microscopy .
  • Data Cross-Validation : Combine results with molecular docking studies to correlate bioactivity with structural features (e.g., bromine’s role in binding affinity) .

Q. How can in silico modeling predict structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Computational Workflow :
    • Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., PARP-1 or HDACs). Prioritize binding poses with the lowest ΔG values .
    • QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation .
  • Limitations : Address discrepancies between predicted and experimental activities by refining force fields or incorporating solvation effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.